5-azido-2-methyl-1H-indole
Overview
Description
5-azido-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5-azido-2-methyl-1H-indole involves several steps. One common method is the reaction of 2-methylindole with sodium azide in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-azido-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
5-azido-2-methyl-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-azido-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
5-azido-2-methyl-1H-indole can be compared with other indole derivatives such as 2-methylindole and 5-azidoindole. While these compounds share a similar core structure, the presence of the azido group in this compound imparts unique reactivity and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
5-azido-2-methyl-1H-indole |
InChI |
InChI=1S/C9H8N4/c1-6-4-7-5-8(12-13-10)2-3-9(7)11-6/h2-5,11H,1H3 |
InChI Key |
MKEGDCIFERWRFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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